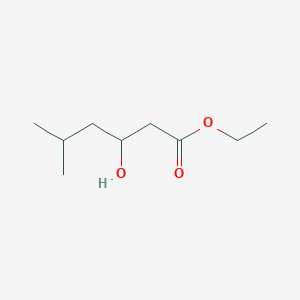

Ethyl 3-hydroxy-5-methylhexanoate

説明

Foundational Significance in Synthetic Organic Chemistry

The foundational significance of Ethyl 3-hydroxy-5-methylhexanoate in synthetic organic chemistry lies in its utility as a versatile chiral building block. nih.gov Chiral molecules are crucial in the pharmaceutical and fine chemical industries because the three-dimensional arrangement of atoms can dictate a molecule's biological activity. schoolwires.netacs.orgacs.org The β-hydroxy ester motif is a precursor to a wide array of other functional groups and complex molecular scaffolds. nih.govresearchgate.net

For instance, a structurally related compound, (S)-3-cyano-5-methylhexanoic acid ethyl ester, serves as a key intermediate in the synthesis of (S)-Pregabalin, an anticonvulsant drug. google.com The synthesis of this intermediate often involves stereoselective methods to ensure the correct enantiomer is produced, highlighting the importance of the chiral center. google.comresearchgate.netamazonaws.com The conversion of the hydroxyl group in compounds like Ethyl 3-hydroxy-5-methylhexanoate to other functionalities, such as azides or amines, allows chemists to construct more complex target molecules. nih.govgoogle.com This functional group interconversion is a cornerstone of modern synthetic strategy, enabling the assembly of valuable compounds from simpler, readily available precursors.

Stereochemical Considerations and Chiral Significance in Related Structures

The carbon atom bearing the hydroxyl group (C3) in Ethyl 3-hydroxy-5-methylhexanoate is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images known as enantiomers: (R)-ethyl 3-hydroxy-5-methylhexanoate and (S)-ethyl 3-hydroxy-5-methylhexanoate. schoolwires.net This chirality is of paramount importance. In biological systems, different enantiomers of a molecule can exhibit vastly different pharmacological properties. nih.gov

The broader class of β-hydroxy esters is a prime example of this principle. They are critical intermediates for a variety of important chemicals, including β-lactams and pheromones. nih.govresearchgate.net Furthermore, they are precursors to significant drugs like fluoxetine (B1211875) and tomoxetine, where the specific stereochemistry is key to their function as norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors. nih.govmdpi.com The ability to synthesize a single, desired enantiomer of a β-hydroxy ester is a major goal in asymmetric synthesis, as it avoids the need for separating a racemic mixture, which can be inefficient and costly. nih.govresearchgate.net

Evolution of Research Trajectories for β-Hydroxy Esters

Research into the synthesis of β-hydroxy esters has evolved significantly, driven by the need for enantiomerically pure compounds.

Table 2: Evolution of Synthetic Methods for β-Hydroxy Esters

| Method | Description | Key Features |

|---|---|---|

| Reformatsky Reaction | An organozinc-based reaction involving the addition of an α-halo ester to a carbonyl compound (aldehyde or ketone). researchgate.net | A classic method for C-C bond formation; often produces racemic mixtures without chiral control. researchgate.net |

| Asymmetric Aldol (B89426) Reactions | Modifications of the aldol reaction using chiral auxiliaries, catalysts, or reagents to induce stereoselectivity. nih.gov | Provides high levels of stereocontrol, enabling access to specific enantiomers. |

| Asymmetric Hydrogenation | The reduction of a β-keto ester precursor using a chiral metal catalyst (e.g., Ruthenium or Rhodium-based) and hydrogen gas. nih.govunc.edu | Highly efficient and atom-economical method for producing optically active β-hydroxy esters. nih.gov |

| Enzymatic/Biocatalytic Reduction | The use of enzymes, such as ketoreductases (KREDs) or whole-cell systems (e.g., baker's yeast), to reduce a β-keto ester. nih.govrsc.org | Offers exceptional enantioselectivity under mild reaction conditions; considered a green chemistry approach. rsc.orgnih.gov |

| Kinetic Resolution | The selective reaction of one enantiomer from a racemic mixture of β-hydroxy esters, leaving the other enantiomer unreacted and thus resolved. nih.govresearchgate.net | Can be achieved using either enzymes (e.g., lipases) or chiral chemical catalysts. nih.govresearchgate.net |

Early methods, such as the Reformatsky reaction, were effective for creating the basic β-hydroxy ester structure but offered little control over stereochemistry. researchgate.net The modern era of research has focused intensely on asymmetric synthesis. This includes the catalytic asymmetric reduction of prochiral β-keto esters, which has become a powerful and widely used strategy. nih.govrsc.org Both transition-metal catalysts and biocatalysts (enzymes) have been developed to facilitate these reductions with high enantiomeric purity. unc.edunih.govrsc.org

Enzymatic methods, in particular, have gained prominence as a green and highly selective approach. Ketoreductases (KREDs) and lipases are frequently employed to produce single-enantiomer β-hydroxy esters through asymmetric reduction or kinetic resolution. researchgate.netnih.govrsc.org Concurrently, non-enzymatic kinetic resolution using planar-chiral catalysts has also emerged as a potent technique for obtaining optically pure β-hydroxy esters. nih.govresearchgate.netmdpi.com This evolution reflects a continuous drive towards greater efficiency, selectivity, and sustainability in chemical synthesis.

特性

IUPAC Name |

ethyl 3-hydroxy-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMYFORCTHQXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxy 5 Methylhexanoate and Analogous Chiral Intermediates

Chemoenzymatic and Biocatalytic Pathways

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalysis, particularly through the use of lipases and whole-cell systems, has emerged as a powerful tool for the kinetic resolution of racemic mixtures, yielding optically pure compounds.

Lipase-Mediated Kinetic Resolution and Enantioselective Hydrolyses

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds. Their broad substrate specificity, high stability in organic solvents, and stereoselectivity make them ideal catalysts for the kinetic resolution of racemic esters. In this process, the enzyme preferentially catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to chirally pure compounds.

Pseudomonas cepacia lipase (B570770) (PCL), also known as Burkholderia cepacia lipase, is one of the most widely used lipases in biocatalysis due to its high enantioselectivity and stability. mdpi.comnih.gov Immobilization of PCL on various supports has been shown to further enhance its stability and reusability, making it a robust catalyst for industrial applications. mdpi.com

PCL has demonstrated excellent performance in the kinetic resolution of a variety of esters, including those with structures analogous to ethyl 3-hydroxy-5-methylhexanoate. For instance, it has been successfully employed in the resolution of racemic α-methyl-β-propiothiolactone, exhibiting high (S)-enantioselectivity (E > 100). nih.gov In this study, cyclohexane (B81311) containing a small percentage of buffer was identified as the optimal reaction medium for maintaining both high enantioselectivity and reaction rate. nih.gov Furthermore, PCL has been shown to be effective in the kinetic resolution of 3-aryl alkanoic acids and Morita-Baylis-Hillman acetates, consistently yielding products with high enantiomeric excess. nih.gov The enzyme's ability to resolve secondary alcohols with varying substituents highlights its versatility. nih.gov

While specific data for the kinetic resolution of ethyl 3-hydroxy-5-methylhexanoate using PCL is not extensively reported, the successful resolution of structurally similar β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, underscores its potential. In the hydrolysis of this analog, PCL demonstrated good conversion and enantioselectivity. The immobilization of lipases like PCL has been a key strategy in improving their performance for kinetic resolutions.

Table 1: Kinetic Resolution of Various Substrates using Pseudomonas cepacia Lipase (PCL)

| Substrate | Product(s) | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| racemic α-methyl-β-propiothiolactone | (S)-enantiomer | 53 | >95% ee(S) | nih.gov |

| (±)-ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid and (R)-ethyl 3-phenylbutanoate | ~50 | 97% ee (acid), 98% ee (ester) | nih.gov |

| Morita-Baylis-Hillman acetates | Chiral alcohol and remaining acetate | High | High ee values | nih.gov |

The hydrolytic activity of TLL has been studied on a range of substrates. For example, it has been used to catalyze the synthesis of methyl butanoate and methyl benzoate (B1203000) in a microfluidic system, demonstrating good catalytic efficiency. researchgate.net In the context of chiral resolutions, while TLL might not always exhibit the highest enantioselectivity compared to other lipases for certain substrates, its stability can be a significant advantage. Its performance can be influenced by reaction conditions such as pH and temperature, as well as the presence of organic solvents. nih.gov The enzyme's activity is also affected by the physical state of the substrate, showing different kinetics for micellar, monomolecular film, and surface-coated substrates. wipo.int

An improved enantioselective enzymatic synthesis of (S)-Pregabalin has been reported utilizing a liquid form of TLL for the selective hydrolysis of a dinitrile precursor. lupinepublishers.com This process highlights the utility of TLL in producing key chiral intermediates for the pharmaceutical industry. lupinepublishers.com

Table 2: Catalytic Performance of Thermomyces lanuginosus Lipase (TLL) in Ester Synthesis

| Substrate(s) | Product | Maximum Reaction Rate (mM min⁻¹) | Catalytic Efficiency (k_cat/K_M) (min⁻¹ mM⁻¹) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Butyric acid and methanol | Methyl butanoate | 195 | 0.30 | 54 | researchgate.net |

| Benzoic acid and methanol | Methyl benzoate | 115 | 0.24 | 41 | researchgate.net |

Talaromyces thermophilus lipase (TTL) is another thermostable lipase that has garnered interest for its potential in biocatalysis. nih.gov It has been successfully engineered to enhance its catalytic efficiency for the synthesis of chiral intermediates. A notable application is in the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a key intermediate in the synthesis of Pregabalin (B1679071). nih.govnih.gov

Through protein engineering, specifically by modifying the crevice-like binding site of TTL, researchers have achieved significant improvements in its hydrolytic activity. nih.gov For instance, a mutant of TTL exhibited a 37.23-fold increase in specific activity and a 47.02-fold improvement in the turnover number (k_cat) towards CNDE compared to the wild type. nih.gov This engineered enzyme was effectively used for the kinetic resolution of CNDE, achieving high conversion and enantiomeric excess even at high substrate concentrations. nih.gov The immobilization of this improved TTL mutant further enhanced its stability and reusability, demonstrating its potential for industrial-scale production of chiral intermediates. nih.gov

Table 3: Kinetic Resolution of a Pregabalin Intermediate (CNDE) using Engineered and Immobilized Talaromyces thermophilus Lipase (TTL) Mutant

| Substrate Concentration | Product | Conversion (%) | Enantiomeric Excess (ee_p) | Reference |

|---|---|---|---|---|

| 3 M | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | 49.7 | >95% | nih.gov |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes intact microbial cells as catalysts. This approach offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification steps and the presence of cofactor regeneration systems within the cells.

While specific data for Arthrobacter sp. ZJB-09277 is limited in the search results, the genus Arthrobacter is well-known for its diverse metabolic capabilities and has been a source of various enzymes for biocatalysis. A relevant study involves the screening of several microbial strains for the hydrolysis of a pregabalin intermediate, CNDE. In this screening, a new esterase-producing strain, identified as Morgarella morganii ZJB-09203, was isolated and showed high hydrolytic activity and excellent enantioselectivity. nih.gov This strain was able to resolve racemic CNDE with high conversion and enantiomeric excess. nih.gov The development of an adsorptive biocatalytic process using this whole-cell system allowed for an increase in the substrate loading up to 1.5 M, producing the desired chiral acid in significant quantities. nih.gov

This example with Morgarella morganii, discovered through a screening process that likely included various genera such as Arthrobacter, illustrates the potential of whole-cell systems for the efficient production of chiral building blocks like the enantiomers of ethyl 3-hydroxy-5-methylhexanoate. The inherent enzymatic machinery of such microorganisms can be harnessed for robust and scalable biotransformations.

Table 4: Whole-Cell Biotransformation of a Pregabalin Intermediate (CNDE) using Morgarella morganii ZJB-09203

| Substrate Loading | Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1.5 M | (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 45.3 | 95% | nih.gov |

Substrate-Specific Bioreductions Utilizing Ene Reductases and Dehydrogenases

The synthesis of chiral alcohols, such as ethyl 3-hydroxy-5-methylhexanoate, is a critical endeavor in the pharmaceutical and fine chemical industries. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful and environmentally benign alternative to traditional chemical methods. Specifically, ene reductases and dehydrogenases have demonstrated significant utility in the substrate-specific bioreduction of prochiral precursors to yield valuable chiral intermediates.

Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for the asymmetric reduction of ketones to their corresponding secondary alcohols. In the synthesis of ethyl 5-hydroxyhept-6-enoate, a compound analogous in its chiral alcohol moiety to ethyl 3-hydroxy-5-methylhexanoate, various ADHs have been screened for their efficacy. scispace.com For instance, ADH-T from Thermoanaerobacter species and ADH-LB from Lactobacillus brevis have shown high conversion rates and enantioselectivity. scispace.com Notably, these enzymes can exhibit complementary stereoselectivity, with ADH-T preferentially forming the (R)-enantiomer and ADH-LB favoring the (S)-enantiomer, providing access to both chiral forms of the target molecule. scispace.com The cofactor for these reductions, typically NAD(P)H, can be regenerated in situ using a sacrificial alcohol like isopropanol, making the process more economically viable. scispace.com

While direct examples for ethyl 3-hydroxy-5-methylhexanoate are less prevalent in the provided sources, the principles demonstrated with analogous structures are directly applicable. The substrate specificity of these enzymes allows for the selective reduction of a target ketone functionality within a molecule containing other reactive groups. This high degree of selectivity minimizes the need for protecting groups and simplifies downstream processing.

Optimization of Biocatalytic Reaction Parameters and Enzyme Engineering for Enhanced Selectivity

To move from a laboratory-scale proof-of-concept to a viable industrial process, rigorous optimization of reaction parameters is essential. mdpi.com For biocatalytic reductions, key parameters include temperature, pH, substrate and enzyme concentrations, and the choice of co-solvent. researchgate.netmdpi.com Response surface methodology (RSM) is a powerful statistical tool used to efficiently explore the effects of multiple variables on reaction outcomes, such as conversion and enantioselectivity. researchgate.net For example, in the synthesis of ethyl hexanoate (B1226103), RSM was employed to optimize temperature, enzyme loading, and substrate molar ratio, leading to a significant increase in product conversion. researchgate.net

Beyond process optimization, the catalyst itself—the enzyme—can be improved through protein engineering. Directed evolution and computational design are two key strategies for enhancing enzyme properties like activity, stability, and stereoselectivity. nih.gov A notable example is the development of a highly selective R-selective transaminase for the synthesis of sitagliptin, where directed evolution yielded an enzyme with 99.95% enantiopurity. nih.gov Similarly, enzyme engineering has been applied to Talaromyces thermophilus lipase (TTL) for the kinetic resolution of a precursor to pregabalin, a molecule that shares structural motifs with ethyl 3-hydroxy-5-methylhexanoate. nih.gov A mutant of TTL exhibited high hydrolytic activity, and its immobilization further enhanced its catalytic efficiency and reusability, crucial factors for industrial application. nih.gov

The combination of process optimization and enzyme engineering provides a robust framework for developing highly efficient and selective biocatalytic routes to chiral intermediates like ethyl 3-hydroxy-5-methylhexanoate.

| Parameter | Description | Impact on Biocatalysis |

| Temperature | The operational temperature of the reaction. | Affects enzyme activity, stability, and reaction rate. |

| pH | The acidity or basicity of the reaction medium. | Influences enzyme structure and catalytic activity. |

| Enzyme Loading | The concentration of the biocatalyst. | Directly impacts the reaction rate. |

| Substrate Concentration | The concentration of the starting material. | High concentrations can lead to substrate inhibition. |

| Co-solvent | An organic solvent added to the aqueous medium. | Can improve the solubility of hydrophobic substrates. |

Asymmetric Chemical Synthesis Strategies

Enantioselective Desymmetrization of Prochiral Cyclic Anhydrides

The enantioselective desymmetrization of prochiral cyclic anhydrides offers an elegant approach to the synthesis of chiral building blocks containing multiple stereogenic centers and differentiated functional groups. brandeis.edu This strategy involves the selective reaction of one of two equivalent functional groups in a prochiral molecule with a chiral reagent or catalyst.

Modified Cinchona alkaloids have emerged as highly effective organocatalysts for the desymmetrization of various cyclic anhydrides through alcoholysis. brandeis.edu These catalysts can create an "enzyme-like" chiral pocket that facilitates highly enantioselective ring-opening, yielding chiral hemiesters with excellent enantiomeric excess (ee). brandeis.edu This method has been successfully applied to a broad range of monocyclic, bicyclic, and tricyclic anhydrides. brandeis.edu The resulting chiral hemiesters are versatile intermediates that can be further elaborated to access a variety of complex chiral molecules.

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com The use of chiral catalysts allows for the enantioselective addition of nucleophiles to α,β-unsaturated compounds, creating new stereocenters with high fidelity.

Organocatalysis has made significant strides in promoting asymmetric conjugate additions. mdpi.com Chiral amines, such as those derived from pyrrolidine, can activate carbonyl compounds by forming a transient enamine, which then adds to an electrophile like a nitroalkene. mdpi.com The chiral catalyst directs the approach of the electrophile, leading to high enantioselectivity. This methodology has been extensively used for the addition of aldehydes and ketones to nitroalkenes. mdpi.com

In the context of synthesizing intermediates like ethyl 3-hydroxy-5-methylhexanoate, asymmetric conjugate addition could be envisioned in the synthesis of a γ-nitro ester precursor, which can then be converted to the desired β-hydroxy ester. The use of 4-nitro-5-styrylisoxazoles as masked α,β-unsaturated carboxylic acids in asymmetric conjugate additions has also been reported, offering a versatile platform for synthesizing chiral molecules. researchgate.net

| Catalyst Type | Precursor Type | Key Features |

| Chiral Rhodium-Phosphine Complexes | α,β-Unsaturated Ketones/Esters | High enantioselectivity in hydrogenation. |

| Modified Cinchona Alkaloids | Prochiral Cyclic Anhydrides | Excellent ee in desymmetrization via alcoholysis. |

| Chiral Amine Organocatalysts | α,β-Unsaturated Carbonyls/Nitroalkenes | Forms chiral enamines for conjugate addition. |

Diastereoselective Reduction Approaches for β-Keto Esters

The diastereoselective reduction of β-keto esters is a crucial step in many synthetic routes to β-hydroxy esters, including ethyl 3-hydroxy-5-methylhexanoate. When a chiral center already exists in the molecule, the reduction of a ketone can lead to the formation of two diastereomers. Controlling this stereochemical outcome is paramount.

The Narasaka-Prasad reduction is a well-known method for the diastereoselective reduction of β-hydroxy ketones to the corresponding syn-dialcohols. wikipedia.org This reaction utilizes a boron chelating agent and a reducing agent like sodium borohydride (B1222165). wikipedia.org The boron agent forms a six-membered ring intermediate with the substrate, directing the hydride delivery from the less hindered face to produce the syn product with high selectivity. wikipedia.org In contrast, the Evans-Saksena reduction employs a different boron reagent to achieve intramolecular hydride delivery, resulting in the anti-diol. wikipedia.org

For β-ketoamides derived from chiral auxiliaries like (S)-proline esters, reduction with sodium borohydride can proceed with high diastereoselectivity. rsc.org The choice of solvent can significantly influence the degree of asymmetric induction, with mixed hydroxylic and non-hydroxylic solvents often providing the best results. rsc.org Subsequent hydrolysis of the resulting α-hydroxy amide yields the desired optically active α-hydroxy acid. While this example focuses on α-ketoamides, the underlying principles of using chiral auxiliaries to direct diastereoselective reductions are broadly applicable to β-keto esters as well.

Conventional Organic Synthesis Routes and Precursor Utilization

Traditional methods for synthesizing Ethyl 3-hydroxy-5-methylhexanoate and its analogues rely on well-established carbon-carbon bond-forming reactions and functional group manipulations. These routes often involve the use of readily available precursors and are adaptable for producing a variety of structurally related chiral intermediates.

Condensation Reactions and Subsequent Hydrocyanation Pathways

Condensation reactions are a cornerstone for the formation of β-hydroxy carbonyl compounds. The Aldol (B89426) condensation and the Reformatsky reaction are two of the most prominent methods used to generate the β-hydroxy ester scaffold. wikipedia.orgacs.org

The Reformatsky reaction provides a direct route to β-hydroxy esters by condensing an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. numberanalytics.combyjus.com The reaction proceeds via the formation of an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than lithium enolates, thus preventing undesired side reactions like self-condensation or addition to the ester group. wikipedia.org For the synthesis of Ethyl 3-hydroxy-5-methylhexanoate, isovaleraldehyde (B47997) would be reacted with ethyl bromoacetate (B1195939) in the presence of zinc. The reaction mechanism involves the oxidative addition of zinc to the α-halo ester, formation of a zinc enolate, coordination to the carbonyl reactant, and subsequent nucleophilic addition to form the carbon-carbon bond. numberanalytics.comwikipedia.org An acidic workup then yields the final β-hydroxy ester. byjus.com

Table 1: Variants of the Reformatsky Reaction for β-Hydroxy Ester Synthesis

| Catalyst/Promoter | Substrates | Key Features | Reference |

|---|---|---|---|

| Copper (CuI) | Carbonyl compounds, ethyl iodoacetate | Mild conditions, high yields (86-96%), broad substrate scope. organic-chemistry.org | organic-chemistry.org |

| Iron (Fe(0)) | Aldehydes | In situ generation of low-valent iron from Fe(III) salts and magnesium. organic-chemistry.org | organic-chemistry.org |

| Titanocene(III) | Aldehydes, Ketones | Titanocene(III)-promoted additions. organic-chemistry.org | organic-chemistry.org |

| Chiral Ligands | Aldehydes, α-halo esters | Asymmetric synthesis using chiral aminoalcohols or micelles to induce enantioselectivity. nih.gov | nih.govresearchgate.net |

The Aldol condensation typically involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone. wikipedia.org While a direct Aldol reaction between an ester enolate and an aldehyde can be challenging, variations like using a pre-formed lithium enolate of an ester can react with an aldehyde to yield a β-hydroxy ester. acs.org

Following the formation of the β-hydroxy ester core, hydrocyanation pathways are crucial for producing key chiral intermediates for certain pharmaceuticals, such as Pregabalin. For instance, the synthesis of (S)-ethyl 3-cyano-5-methylhexanoate, a direct precursor to Pregabalin, involves the introduction of a nitrile group. acs.org This can be achieved through various methods, including the cyanation of a suitable precursor. One synthetic route involves the palladium-catalyzed cyanation of a vinyl triflate intermediate, which is itself derived from a β-keto ester. acs.org This highlights a multi-step sequence where a condensation reaction could form a β-keto ester, which is then converted to a cyano-containing intermediate.

Michael Addition Reactions in β-Hydroxy Ester Formation

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comorganic-chemistry.org While not a direct route to β-hydroxy esters, this reaction is instrumental in creating precursors that can be readily converted to the target structure.

The reaction involves the addition of a resonance-stabilized carbanion, such as a malonate enolate, to an activated olefin. organic-chemistry.org For example, the Michael addition of a nucleophile to an α,β-unsaturated ester can lead to the formation of a 1,5-dicarbonyl compound, which can then undergo further transformations.

A more sophisticated approach merges an asymmetric Michael addition with a crystallization-induced diastereomer transformation (CIDT). nih.gov In this method, β-keto esters are reacted with nitroolefins using a chiral nickel catalyst. The initial addition may produce a mixture of diastereomers, but under the reaction conditions, one diastereomer crystallizes out of solution, shifting the equilibrium and leading to a high yield of a single stereoisomer of the β-keto ester adduct. nih.gov This crystalline β-keto ester can then be stereoselectively reduced to the corresponding β-hydroxy ester.

Furthermore, intramolecular oxa-Michael additions have been demonstrated on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters, leading to functionalized 1,3-dioxanes. rsc.org This showcases the versatility of the Michael addition within tandem sequences to build complex heterocyclic structures from ester precursors.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and tandem (or cascade) reactions, involving sequential transformations in one pot, offer significant advantages in efficiency and sustainability. nih.govwikipedia.org These strategies are increasingly applied to the synthesis of complex molecules like β-hydroxy esters.

One example of a tandem process involves the isomerization of 3-alkynoates to chiral allenoates, followed by a site-selective addition reaction, all catalyzed by a single chiral catalyst. acs.org Another reported tandem reaction of 3-hydroxyhexa-4,5-allenic esters, promoted by a Brønsted acid, yields diversely substituted 2H-pyran-2-ones, demonstrating the power of cascade sequences starting from hydroxy-ester derivatives. rsc.org

While not directly yielding Ethyl 3-hydroxy-5-methylhexanoate, a three-component reaction between an aldehyde, a ketone, and a nitrile has been developed to produce β-acylamino ketones. organic-chemistry.org This process occurs through a sequential aldol reaction followed by a Ritter reaction in one pot, illustrating how MCRs can assemble complex structures from simple precursors. organic-chemistry.org Such strategies could be adapted, for instance, by combining a Michael addition with an aldol condensation in a one-pot procedure to build the carbon skeleton, which is then further elaborated to the target β-hydroxy ester.

Table 2: Examples of Tandem and Multi-Component Reactions

| Reaction Type | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Tandem Isomerization/Addition | 3-Alkynoates, Nucleophiles | Chiral allenoates, Cycloadducts | Chiral catalyst induces isomerization and subsequent enantioselective addition. acs.org | acs.org |

| Tandem Cyclization | 3-Hydroxyhexa-4,5-allenic esters | 2H-Pyran-2-ones, Indenes | Brønsted acid promotes a cascade cyclization under mild conditions. rsc.org | rsc.org |

| Three-Component Reaction | Aldehyde, Ketone, Nitrile | β-Acylamino ketones | One-pot sequential aldol and Ritter reactions. organic-chemistry.org | organic-chemistry.org |

Derivatization and Interconversion of Related Carboxylic Acid and Nitrile Intermediates

The final steps in the synthesis of Ethyl 3-hydroxy-5-methylhexanoate often involve the manipulation of precursor functional groups, namely carboxylic acids and nitriles.

From Carboxylic Acids: The most direct method to convert the corresponding 3-hydroxy-5-methylhexanoic acid to its ethyl ester is through Fischer esterification . This equilibrium-controlled reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by ethanol. masterorganicchemistry.com Alternatively, carboxylic acids can be converted to more reactive derivatives, such as acid chlorides using thionyl chloride (SOCl₂), which then readily react with ethanol to form the ester. quizlet.com Peptide coupling reagents can also be used to facilitate the esterification of carboxylic acids under mild conditions. thermofisher.com

From Nitriles: Nitrile intermediates are common in the synthesis of analogous compounds, particularly in the context of Pregabalin precursors like (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) and its ethyl ester. nih.govnih.gov These nitrile-containing compounds can be converted to the desired ester through several methods. One approach is a two-step process involving the hydrolysis of the nitrile to a carboxylic acid, using either acidic or basic conditions, followed by Fischer esterification as described above. chemistrysteps.com A more direct conversion is the Pinner reaction , which transforms a nitrile directly into an ester. chemistrysteps.comcommonorganicchemistry.com The reaction involves treating the nitrile with an alcohol (e.g., ethanol) and a strong acid like hydrogen chloride. A modern variation uses chlorotrimethylsilane (B32843) (TMSCl) and an alcohol, which generates HCl in situ, to produce esters from various nitriles in good yields. sinica.edu.tw

State of the Art Analytical Methodologies for Structural and Stereochemical Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating ethyl 3-hydroxy-5-methylhexanoate from complex mixtures and quantifying its presence. These techniques are essential for both purity assessment and the analysis of the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like ethyl 3-hydroxy-5-methylhexanoate. In this method, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides both a unique fragmentation pattern for identification and quantitative data. thepharmajournal.comjmaterenvironsci.com The GC-MS process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas, such as helium, through a long, thin capillary column. thepharmajournal.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

Typical parameters for a GC-MS analysis would involve:

Column: A non-polar or medium-polarity column, such as a ZB-5MS or HP-5MS (5% diphenyl/95% dimethylpolysiloxane).

Carrier Gas: Helium at a constant flow rate. thepharmajournal.com

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp-up to a final temperature to ensure the elution of all components. jmaterenvironsci.com

Detector: A mass spectrometer operating in electron ionization (EI) mode, scanning a mass range (e.g., m/z 50-600) to capture the molecular ion and characteristic fragment ions. jmaterenvironsci.com

While specific retention time and mass spectrum data for ethyl 3-hydroxy-5-methylhexanoate are not widely published, the analysis would be comparable to that of similar esters like ethyl 3-hydroxyhexanoate. nist.gov Identification is achieved by comparing the resulting mass spectrum with established libraries like the NIST database. jmaterenvironsci.com

For analyzing trace amounts of ethyl 3-hydroxy-5-methylhexanoate in complex samples (e.g., food, beverages), Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. nih.govunicam.it A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the vapor) above the sample. nih.gov Volatile analytes, including the target ester, partition from the sample headspace onto the fiber, which is then thermally desorbed into the GC-MS injector. nih.gov

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. nih.gov Key variables include:

Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to extract a wide range of volatile and semi-volatile compounds. nih.gov

Extraction Temperature and Time: Higher temperatures and longer times (e.g., 60-70°C for 40-60 minutes) can increase the extraction efficiency for semi-volatile compounds. nih.gov

Sample Matrix: The addition of salt or modification of pH can be used to enhance the release of analytes from the sample into the headspace.

This technique is highly effective for isolating volatile flavor and fragrance compounds from intricate matrices prior to GC-MS analysis. unicam.it

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally labile compounds, and it is particularly crucial for chiral separations. Since ethyl 3-hydroxy-5-methylhexanoate possesses a chiral center at the C3 position, it exists as two enantiomers, (R)- and (S)-ethyl 3-hydroxy-5-methylhexanoate. These stereoisomers can have different biological or sensory properties, making their separation and quantification essential.

A typical chiral HPLC method development would involve screening various CSPs and mobile phases.

| Parameter | Typical Conditions for Chiral Ester Separation |

| Column | Chiral Stationary Phases (CSPs) like Chiralpak® or ChiraDex® |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-Hexane or n-Heptane) and a polar modifier (e.g., Ethanol (B145695) or Isopropanol) |

| Detector | UV detector set at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS) |

| Flow Rate | Isocratic flow, typically around 0.5-1.0 mL/min |

For a more profound understanding of ethyl 3-hydroxy-5-methylhexanoate, especially in the context of flavor and fragrance, more advanced hyphenated techniques are employed.

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) combines instrumental analysis with human sensory perception. The effluent from the GC column is split between a mass spectrometer and an olfactometry port, where a trained panelist can sniff and describe the odor of each eluting compound. This allows for the direct correlation of a specific chemical structure with its sensory impact.

Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) provides exceptionally high separation power for analyzing extremely complex volatile mixtures. It uses two different GC columns in series. The enhanced separation capacity helps to resolve co-eluting peaks that would overlap in a standard one-dimensional GC analysis, making it invaluable for detailed metabolic profiling or essential oil characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic methods are essential for confirming the molecular structure of ethyl 3-hydroxy-5-methylhexanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H-NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C-NMR provides analogous information for the carbon atoms in the molecule.

While experimentally determined spectra for ethyl 3-hydroxy-5-methylhexanoate are not available in published literature, data from closely related structures like ethyl 3-hydroxybutanoate can provide an indication of the expected chemical shifts. rsc.orgchemicalbook.com The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

Table of Predicted NMR Data for Ethyl 3-hydroxy-5-methylhexanoate Note: This data is illustrative and based on general principles and data from analogous compounds, not from experimental measurement of the target compound.

¹H-NMR (Proton NMR)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Ester) | ~1.25 | Triplet (t) |

| O-CH₂ (Ester) | ~4.15 | Quartet (q) |

| CH₂ (C2) | ~2.40 | Doublet of Doublets (dd) |

| CH (C3) | ~4.00 | Multiplet (m) |

| CH₂ (C4) | ~1.50 | Multiplet (m) |

| CH (C5) | ~1.70 | Multiplet (m) |

| CH₃ (C5-Methyl) | ~0.90 | Doublet (d) |

¹³C-NMR (Carbon NMR)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~172 |

| C3 (CH-OH) | ~68 |

| O-CH₂ (Ester) | ~60 |

| C2 (CH₂) | ~45 |

| C4 (CH₂) | ~40 |

| C5 (CH) | ~24 |

| C5-Methyl (CH₃) | ~22 |

Methodologies for Determination of Enantiomeric Excess (ee) and Optical Purity

As ethyl 3-hydroxy-5-methylhexanoate is a chiral compound, determining its enantiomeric excess (ee) is critical, particularly in fields like asymmetric synthesis and pharmaceutical development where the biological activity of enantiomers can differ significantly. nih.gov A variety of analytical methods are employed for this purpose.

Chiral Chromatography: This is the most widely used technique for separating and quantifying enantiomers. Both gas and liquid chromatography are utilized with chiral stationary phases (CSPs).

Chiral Gas Chromatography (GC): Chiral GC is highly effective for the analysis of volatile compounds like ethyl 3-hydroxy-5-methylhexanoate. chromatographyonline.com Cyclodextrin-based stationary phases, such as those derivatized with trifluoroacetyl or permethyl groups, are commonly used. sigmaaldrich.comgcms.cz These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com The selection of the specific cyclodextrin (B1172386) derivative can be optimized to achieve high enantioselectivity for hydroxy esters. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used. nih.govshimadzu.com A study on the more complex analogue, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), demonstrated successful separation of its four stereoisomers using a chiral reverse-phase column (OD-RH). nih.gov For β-hydroxy esters, derivatization with agents like 3,5-dinitrophenylurethane (3,5-DMPU) can enhance detection and separation, especially when coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be adapted for chiral analysis by converting the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. researchgate.net This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. mdpi.com These diastereomers have different chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric excess. mdpi.com Similarly, camphorsulfonate esters can be used to create diastereomers of chiral alcohols and esters, which show well-resolved signals in ¹H NMR. fordham.edu

Chiral Solvating Agents (CSAs): Enantiomers can be distinguished by adding a chiral solvating agent to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers, inducing small chemical shift differences between their corresponding signals. Quinine has been successfully used as a CSA for the determination of enantiomeric purity of β-hydroxy esters. researchgate.net

Other Methodologies:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While not always used for routine ee determination, modern methods combine CD spectroscopy with multivariate regression models to rapidly predict the complete stereoisomeric composition of mixtures, including both enantiomeric and diastereomeric excess for molecules like β-hydroxy-α-alkyl carboxylic acids. nih.gov

The following table provides a summary of the primary methods used for determining the enantiomeric excess of ethyl 3-hydroxy-5-methylhexanoate and related compounds.

| Methodology | Principle | Typical Application/Example | Reference(s) |

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase (CSP), often cyclodextrin-based. | Separation of a wide range of enantiomers including esters, alcohols, and ketones. | chromatographyonline.comsigmaaldrich.comgcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Formation of transient diastereomeric complexes between enantiomers and a polysaccharide-based CSP. | Resolution of the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) with CDAs | Covalent reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals. | Assignment of absolute configuration and determination of ee for β-hydroxy esters. | mdpi.comfordham.edu |

| Nuclear Magnetic Resonance (NMR) with CSAs | Formation of transient, non-covalent diastereomeric complexes with a chiral solvating agent (e.g., quinine) leading to separate NMR signals. | Determination of enantiomeric purity for β-hydroxy esters. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light combined with chemometrics. | Rapid determination of ee and de for α-methyl-β-hydroxy-carboxylic acids. | nih.gov |

Applications and Contributions to Broader Synthetic Organic Chemistry and Chemical Biology

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of ethyl 3-hydroxy-5-methylhexanoate makes it an excellent starting point or intermediate for the asymmetric synthesis of more complex molecules. In this process, the existing stereocenter on the molecule is used to influence the creation of new stereocenters, a critical factor for ensuring the efficacy and safety of many therapeutic agents. researchgate.net Its derivatives are recognized as key chiral intermediates in the preparation of various biologically significant compounds, including potential anti-Alzheimer's drugs. researchgate.net The ability to use this compound as a foundational chiral scaffold allows chemists to build complex structures with a high degree of stereochemical control.

Role in Mechanistic Studies of Organic Transformations

Ethyl 3-hydroxy-5-methylhexanoate and its precursors are instrumental in studying the mechanisms of various organic reactions. For instance, the stereoselective reduction of its corresponding ketoester, ethyl 3-oxo-5-methylhexanoate, is a focal point of mechanistic investigations. Understanding how different catalysts and reaction conditions influence the stereochemical outcome of this reduction provides valuable insights into reaction pathways. The analysis of the decarboxylation of related compounds during gas chromatography analysis has also shed light on their thermal behavior and reaction mechanisms. acs.org These studies are fundamental to developing more efficient and selective synthetic methods.

Development of Novel Reaction Methodologies and Catalytic Systems

The synthesis of enantiomerically pure ethyl 3-hydroxy-5-methylhexanoate is a significant area of research, driving the development of new synthetic methods and catalysts. Chemoenzymatic processes, utilizing enzymes like lipases, have been developed for the efficient resolution of racemic precursors. acs.orgnih.gov For example, a mutant of Talaromyces thermophilus lipase (B570770) has shown high activity in hydrolyzing a precursor, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), to yield a key chiral intermediate for pregabalin (B1679071) synthesis. nih.gov Research into immobilizing these enzymes aims to enhance their stability and reusability for industrial applications. nih.gov Furthermore, asymmetric hydrogenation using chiral catalysts represents another key strategy to produce the desired enantiomer with high purity. amazonaws.com

Strategic Intermediacy in the Synthesis of Key Biologically Active Molecules

Perhaps the most prominent role of ethyl 3-hydroxy-5-methylhexanoate derivatives is as a strategic intermediate in the synthesis of important biologically active molecules, particularly pharmaceuticals.

The (S)-enantiomer of a closely related cyanated derivative, (S)-3-cyano-5-methylhexanoic acid ethyl ester, is a well-established advanced intermediate in the manufacture of Pregabalin, the active ingredient in Lyrica. acs.orgresearchgate.netgoogle.com Pregabalin is a widely used medication for treating epilepsy, neuropathic pain, and anxiety disorders. acs.orglupinepublishers.com Various synthetic routes to Pregabalin rely on the creation and transformation of this key cyano ester intermediate. google.comchemicalbook.com These manufacturing processes are continually optimized to improve efficiency, reduce costs, and increase the enantiomeric purity of the final drug product. acs.orglupinepublishers.com

Table 1: Key Intermediates in Pregabalin Synthesis Derived from Ethyl 3-hydroxy-5-methylhexanoate Precursors

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| (S)-3-cyano-5-methylhexanoic acid ethyl ester | Direct precursor to Pregabalin via reduction of the nitrile group. | acs.orggoogle.com |

| (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | Chiral intermediate produced by enzymatic resolution, which is then decarboxylated. | acs.orgnih.gov |

| rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Racemic precursor that undergoes enzymatic kinetic resolution. | acs.orgnih.gov |

This table is interactive. Click on the headers to sort.

Reference Standards in Analytical Method Development and Quality Control Research

In the context of pharmaceutical manufacturing, ethyl 3-hydroxy-5-methylhexanoate and its related impurities serve as crucial reference standards. The purpose of a chemical reference substance is to ensure the accuracy and reproducibility of analytical results. who.int These standards are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), used to assess the purity of active pharmaceutical ingredients (APIs) like Pregabalin and to quantify any impurities. amazonaws.comgoogle.com For example, specific impurities related to the synthesis of Pregabalin are used for quality control to ensure the final product meets stringent purity requirements set by regulatory bodies.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry-Oriented and Sustainable Synthetic Routes

The principles of green chemistry are paramount in modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a chiral molecule like Ethyl 3-hydroxy-5-methylhexanoate, this involves reimagining traditional synthetic pathways.

Future research is focused on moving away from stoichiometric reagents towards catalytic systems, particularly those that are recyclable and operate under mild conditions. labmanager.comacs.org One promising avenue is the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, allowing for easy separation and reuse. acs.org For instance, research into recyclable chiral heterogeneous oxazoline-based ligands for copper-catalyzed asymmetric reactions has shown high yields and enantioselectivities in the synthesis of other chiral esters. acs.org Applying this concept to the synthesis of Ethyl 3-hydroxy-5-methylhexanoate could involve designing a specific supported chiral catalyst for the asymmetric reduction of the corresponding β-keto ester, ethyl 5-methyl-3-oxohexanoate.

Another key area is the use of sustainable and atom-economical reactions. labmanager.com Cross-Dehydrogenative Coupling (CDC) reactions, which form C-C bonds through C-H bond activation, exemplify this approach by minimizing pre-functionalization steps and reducing waste. labmanager.com The development of bimetallic oxide cluster catalysts, such as Rhodium-Ruthenium oxides, that use molecular oxygen as the sole oxidant for ester synthesis represents a significant step towards greener processes. labmanager.com Adapting such C-H activation strategies could offer novel, more direct routes to precursors of Ethyl 3-hydroxy-5-methylhexanoate. The evaluation of different synthetic routes using metrics like the E-factor (environmental factor) and Process Mass Intensity (PMI) will be crucial in identifying the most sustainable options.

Table 1: Examples of Green Catalytic Approaches Applicable to Chiral Ester Synthesis

| Catalytic System | Reaction Type | Key Advantages | Potential Application for Ethyl 3-hydroxy-5-methylhexanoate | Reference |

|---|---|---|---|---|

| Immobilized Chiral Oxazoline-Copper Complexes | Asymmetric Allylic Oxidation | Recyclable heterogeneous catalyst, high enantioselectivity (up to 96% ee). | Adaptation for asymmetric reduction of ethyl 5-methyl-3-oxohexanoate. | acs.org |

| RhRu Bimetallic Oxide Clusters (RhRuOx/C) | Cross-Dehydrogenative Coupling (CDC) | Uses molecular oxygen as the sole oxidant, high atom economy, versatile for aryl esters. | Development of catalysts for direct C-H functionalization to build the carbon skeleton. | labmanager.com |

| Proazaphosphatrane (P(i-PrNCH2CH2)3N) | Mukaiyama Aldol (B89426) Reaction | Low catalyst loading, mild conditions, high tolerance of functional groups. | Catalyzing the key bond-forming step from simpler aldehyde and silyl (B83357) enol ether precursors. | organic-chemistry.org |

| Planar-chiral DMAP Derivative | Non-enzymatic Kinetic Resolution | High selectivity (up to s = 107) for resolving racemic β-hydroxy esters. | Kinetic resolution of racemic Ethyl 3-hydroxy-5-methylhexanoate. | mdpi.com |

Advanced Biocatalytic System Design and Rational Enzyme Engineering

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions, making it a cornerstone of green chemistry. rsc.orgrsc.org For the synthesis of enantiopure Ethyl 3-hydroxy-5-methylhexanoate, biocatalytic methods, especially those involving lipases and alcohol dehydrogenases, are highly promising.

Future work is centered on the design of more robust and efficient biocatalytic systems. This includes the development of self-sufficient heterogeneous biocatalysts, where enzymes and necessary cofactors (like NADPH) are co-immobilized on a solid support. rsc.orgchemrxiv.org This approach not only allows for easy catalyst recovery but also enables their use in continuous flow reactors, which can significantly improve space-time yield and process efficiency. rsc.orgchemrxiv.org Dynamic kinetic resolution (DKR) is another advanced strategy. This process combines the enzymatic resolution of a racemate with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. Combining an immobilized lipase (B570770) with a zeolite catalyst for racemization has proven effective for secondary alcohols and could be optimized for Ethyl 3-hydroxy-5-methylhexanoate. nih.gov

Rational enzyme engineering is another critical frontier. By making specific mutations to an enzyme's active site, its substrate specificity, activity, and stability can be dramatically improved. mdpi.com For example, lipases from sources like Pseudomonas fluorescens or Candida antarctica (such as Novozyme 435) have shown excellent performance in the kinetic resolution of various chiral esters. nih.govnih.gov Through protein engineering, these enzymes could be specifically tailored to favor the (R)- or (S)-enantiomer of Ethyl 3-hydroxy-5-methylhexanoate with even greater precision.

Table 2: Selected Enzymes for Biocatalytic Resolution of Chiral Alcohols and Esters

| Enzyme (Source/Name) | Reaction Type | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | Enzymatic Kinetic Resolution (Hydrolysis) | Morita-Baylis-Hillman acetates | One of the best performing enzymes for resolving these complex adducts. | nih.gov |

| Novozyme 435 (Immobilized Lipase B from Candida antarctica) | Enzymatic Kinetic Resolution (Hydrolysis) | Morita-Baylis-Hillman butyrates | Showed superior selectivity for longer-chain esters, achieving high enantiomeric ratios (E > 200). | nih.gov |

| Alcohol Dehydrogenase from Rhodococcus sp. (RhADH) | Asymmetric Reduction | Aromatic ketones | Efficiently reduces ketones to chiral alcohols with excellent enantioselectivity (>99% ee). | nih.gov |

| Ketoreductase from Lactobacillus kefir (LkKRED) | Asymmetric Reduction | β-keto esters | Used to create a self-sufficient heterogeneous biocatalyst for producing (R)-β-hydroxy esters. | rsc.orgchemrxiv.org |

Computational Chemistry and Chemoinformatics in Compound Design and Reaction Prediction

The "trial-and-error" approach to developing stereoselective syntheses is being gradually replaced by predictive, data-driven methods. researchgate.net Computational chemistry and chemoinformatics are becoming indispensable tools for designing novel compounds and predicting reaction outcomes, thereby saving significant time and resources. rsc.org

For a molecule like Ethyl 3-hydroxy-5-methylhexanoate, computational methods can be used to model the transition states of competing reaction pathways that lead to different stereoisomers. rsc.org By calculating the difference in activation free energy (ΔΔG‡), researchers can predict which enantiomer or diastereomer will be the major product. rsc.org Quantum-guided molecular mechanics (Q2MM) is one such method used to develop transition state force fields that can rapidly and accurately predict stereoselectivity. rsc.org

Furthermore, the rise of machine learning (ML) is revolutionizing this field. nih.gov By training algorithms on large datasets of known reactions, ML models can predict the stereoselectivity of new reactions with remarkable accuracy. researchgate.netnih.gov These models use molecular descriptors—computationally derived features that describe a molecule's steric and electronic properties—to find complex, non-linear relationships that govern asymmetric induction. researchgate.netrsc.org Chemoinformatics platforms are also evolving to provide powerful retrosynthesis tools. Software like Chemical.AI and CAS SciFinder-n can propose multiple synthetic routes to a target molecule by combining known reactions from literature with predictive steps based on established reaction rules. youtube.comyoutube.com This allows chemists to quickly identify promising and feasible pathways for synthesizing a specific enantiomer of Ethyl 3-hydroxy-5-methylhexanoate.

Table 3: Computational and Chemoinformatic Tools in Asymmetric Synthesis

| Tool/Method | Approach | Application | Potential Use for Ethyl 3-hydroxy-5-methylhexanoate | Reference |

|---|---|---|---|---|

| Machine Learning (e.g., Random Forest, LASSO) | Data-driven statistical modeling | Predicting enantioselectivity (ee%) of stereoselective reactions. | Predicting the optimal catalyst and conditions for a highly enantioselective synthesis. | researchgate.netnih.gov |

| Quantum-Guided Molecular Mechanics (Q2MM) | Physics-based force field | Deriving transition state force fields to predict stereoselectivity. | Modeling the transition states in the catalytic reduction of ethyl 5-methyl-3-oxohexanoate. | rsc.org |

| CAS SciFinder-n / Chemical.AI | Retrosynthesis platform | Generating synthetic plans from target molecule to starting materials. | Proposing novel and efficient synthetic routes based on known and predicted reactions. | youtube.comyoutube.com |

| Density Functional Theory (DFT) | Quantum chemical calculation | Calculating transition state energies to validate reaction mechanisms. | Determining the lowest energy pathway for a proposed catalytic cycle. | rsc.org |

Interdisciplinary Research Integrating Chemical Synthesis with Biological System Studies

The boundary between chemistry and biology is increasingly blurred, leading to powerful new research paradigms. Future research on Ethyl 3-hydroxy-5-methylhexanoate will likely benefit from this synergy in two major ways: using the compound as a tool to probe biological systems and using biological systems as factories to produce the compound.

Chiral molecules are vital as chemical probes because their different enantiomers often exhibit vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov The enantiomers of Ethyl 3-hydroxy-5-methylhexanoate could be synthesized and used to investigate the substrate specificity and chiral recognition abilities of enzymes such as carboxylesterases, which are crucial in drug metabolism. nih.gov Such studies provide fundamental insights into biological processes and can guide the design of new drugs with improved efficacy and fewer side effects. nih.gov

Conversely, the field of systems metabolic engineering aims to redesign the metabolism of microorganisms like E. coli or Saccharomyces cerevisiae to produce valuable chemicals from simple feedstocks like glucose. lbl.govyoutube.com By introducing genes for specific enzymes and blocking competing metabolic pathways, a microbe could potentially be engineered to produce Ethyl 3-hydroxy-5-methylhexanoate directly. nih.govnih.gov This approach, which has been successfully used for various fatty acid ethyl esters, offers a highly sustainable and scalable production route that leverages nature's own synthetic machinery. nih.gov

Table 4: Interdisciplinary Approaches in Chemical and Biological Research

| Research Area | Description | Host Organism/System | Potential Application for Ethyl 3-hydroxy-5-methylhexanoate | Reference |

|---|---|---|---|---|

| Systems Metabolic Engineering | Purposeful modification of cellular metabolism to overproduce desired chemicals. | Saccharomyces cerevisiae, Escherichia coli | Engineering a microbial strain to produce the compound directly from renewable feedstocks. | youtube.comnih.govnih.gov |

| Chemical Probes for Biology | Using small molecules with defined activity to study biological targets and pathways. | Human enzymes (e.g., hCES1), cell cultures | Using the (R) and (S) enantiomers to study chiral recognition in metabolic enzymes. | nih.govnih.gov |

| Biocatalytic Cascades | Combining multiple enzymatic steps in one pot to perform complex transformations. | Cell-free enzyme systems | Developing a one-pot synthesis from a simple alcohol precursor via an oxidase-lyase cascade. | rsc.org |

| Biosynthesis of Building Blocks | Utilizing natural metabolic pathways to generate precursors for chemical synthesis. | Plants, microorganisms | Harnessing pathways like the shikimate pathway as inspiration for producing complex aliphatic synthons. | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for Ethyl 3-hydroxy-5-methylhexanoate?

- Methodology :

- Esterification : React 3-hydroxy-5-methylhexanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Protection-Deprotection Strategies : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in anhydrous conditions, followed by esterification and subsequent deprotection with tetrabutylammonium fluoride (TBAF) .

- Purification : Use fractional distillation or column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and stereochemistry. For example, the hydroxyl proton appears as a broad singlet (~1–5 ppm), while ester carbonyl carbons resonate at ~165–175 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities. Compare retention times and fragmentation patterns with reference standards .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for chiral centers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be systematically resolved?

- Stepwise Approach :

Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for IR).

Hybrid Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H shifts with ¹³C signals, clarifying ambiguous assignments .

Computational Validation : Compare experimental IR or NMR data with density functional theory (DFT)-simulated spectra (e.g., using Gaussian software) .

- Case Study : A mismatch between observed ester carbonyl IR (1720 cm⁻¹) and calculated DFT values (1705 cm⁻¹) may indicate solvent effects or hydrogen bonding, requiring solvent-switch experiments .

Q. What strategies optimize reaction yields in asymmetric synthesis of Ethyl 3-hydroxy-5-methylhexanoate?

- Catalytic Asymmetric Methods :

- Chiral Organocatalysts : Use proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) for enantioselective aldol reactions. Achieve enantiomeric excess (ee) >90% by tuning solvent polarity (e.g., DMF vs. THF) .

- Metal Catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates. Monitor ee via chiral GC or HPLC with a Chiralpak column .

- Kinetic Control : Lower reaction temperatures (−20°C) to favor kinetic over thermodynamic products, as demonstrated in analogous ester syntheses .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between experimental and computational solubility predictions?

- Systematic Workflow :

Experimental Solubility : Measure via shake-flask method in target solvents (e.g., water, ethanol) at 25°C.

Computational Adjustments : Refine COSMO-RS or Hansen solubility parameters by incorporating hydrogen-bonding descriptors .

Statistical Analysis : Use Bland-Altman plots to quantify bias between predicted and observed values. A >10% deviation warrants re-evaluation of force fields .

Q. What protocols validate the stability of Ethyl 3-hydroxy-5-methylhexanoate under varying pH conditions?

- Accelerated Degradation Studies :

- Acidic/Base Hydrolysis : Incubate the compound in HCl (pH 2) or NaOH (pH 12) at 40°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis.

- Degradation Products : Identify hydrolyzed products (e.g., 3-hydroxy-5-methylhexanoic acid) via HRMS and compare with synthetic standards .

Critical Evaluation and Innovation

Q. How can researchers design experiments to probe the biological activity of Ethyl 3-hydroxy-5-methylhexanoate?

- In Vitro Assays :

- Enzyme Inhibition : Screen against acetylcholinesterase or lipoxygenase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity). Include positive controls (e.g., galantamine) .

- Cytotoxicity : Evaluate via MTT assay on human cell lines (e.g., HEK-293). Normalize data to solvent controls and validate with IC₅₀ calculations .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester variants) to correlate substituent effects with bioactivity .

Q. What computational tools predict the environmental fate of Ethyl 3-hydroxy-5-methylhexanoate?

- Software Platforms :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。